molecular formula C11H22N2O B2492774 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 954575-08-7

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2492774
CAS No.: 954575-08-7
M. Wt: 198.31
InChI Key: YONZZTAVHFWDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Mechanism of Action

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves several steps. One common method includes the cyclization of precursors containing amine and alkene functionalities to form the aminopiperidine ring. The propanoic acid chain can be derived from precursors like malonic acid or propionaldehyde through condensation reactions. Industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, and amination .

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

    Esterification: Reaction with alcohols to form esters.

    Amide Formation: Reaction with amines to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include esters, amides, and substituted piperidines.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing drugs targeting specific molecular pathways.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZZTAVHFWDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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